molecular formula C10H16N2OS B2466409 [(4-Methyl-1,3-thiazol-2-yl)methyl](oxolan-2-ylmethyl)amine CAS No. 886505-44-8

[(4-Methyl-1,3-thiazol-2-yl)methyl](oxolan-2-ylmethyl)amine

Cat. No. B2466409
M. Wt: 212.31
InChI Key: LYSRGWCTNHIBCS-UHFFFAOYSA-N
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Description

“(4-Methyl-1,3-thiazol-2-yl)methylamine” is a chemical compound with the CAS Number: 886505-44-8 . It has a molecular weight of 212.32 . The IUPAC name for this compound is N-[(4-methyl-1,3-thiazol-2-yl)methyl]-N-(tetrahydro-2-furanylmethyl)amine .


Molecular Structure Analysis

The molecular structure of “(4-Methyl-1,3-thiazol-2-yl)methylamine” is characterized by a thiazole ring (a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms) and an oxolane ring (a five-membered ring containing four carbon and one oxygen atoms) .


Physical And Chemical Properties Analysis

“(4-Methyl-1,3-thiazol-2-yl)methylamine” is a liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.

Scientific Research Applications

  • Therapeutic Potential in Alzheimer's and Diabetes : A study focused on the therapeutic potential of new bi-heterocycles containing 1,3-thiazole for treating Alzheimer's disease and diabetes. The research highlights the synthesis of these compounds and their significant enzyme inhibitory activity, indicating potential therapeutic interest (Ramzan et al., 2018).

  • Role in Synthesizing Cefditoren Pivox Side Chain : Another research explored the synthesis of 4-methyl-1,3-thiazol-5-yl-formaldehyde, a side chain of cefditoren pivox. The study demonstrates the process of obtaining this compound, which is vital in the synthesis of cefditoren pivox (Zhang, 2007).

  • Exploring Bioactivity in Novel Compounds : Research on novel compounds, including those with a 1,3-thiazole group, has been conducted to explore their antimicrobial activities. This study is significant in identifying new substances that can combat pathogenic strains and fungi (Wagle et al., 2008).

  • Anticancer Evaluation : A study on the design, synthesis, and evaluation of 2-{3-{4-[(5-Aryl-1,2,4-oxadiazol-3-yl)methoxy]phenyl}isoxazol-5-yl}-N-(3,4,5-trimethylphenyl)thiazol-4-amine derivatives highlighted their good to moderate activity against various human cancer cell lines (Yakantham et al., 2019).

  • Enantiomeric Purity and Cycloaddition Reactions : The synthesis of enantiomerically pure 1,3-thiazole-5(4H)-thione and its stereoselective 1,3-dipolar cycloaddition with an azomethine ylide was explored. This research is significant in the field of organic synthesis, particularly in creating optically active compounds (Gebert & Heimgartner, 2002).

  • Fungicidal Activity : A paper discusses the synthesis of compounds like N,N′-dithol-4-yl-1,3,5-thiadiazinane and their effect on microscopic fungi. These compounds demonstrated fungicidal and fungistatic effects, highlighting their potential in agricultural and plant protection applications (Akhmetova et al., 2011).

Safety And Hazards

The safety information available indicates that “(4-Methyl-1,3-thiazol-2-yl)methylamine” is classified under GHS05 (corrosive) and GHS07 (harmful) . The hazard statements include H302 (harmful if swallowed), H315 (causes skin irritation), H318 (causes serious eye damage), and H335 (may cause respiratory irritation) .

properties

IUPAC Name

N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1-(oxolan-2-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2OS/c1-8-7-14-10(12-8)6-11-5-9-3-2-4-13-9/h7,9,11H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYSRGWCTNHIBCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)CNCC2CCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(4-Methyl-1,3-thiazol-2-yl)methyl](oxolan-2-ylmethyl)amine

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